molecular formula C18H18BrNO3S B8164787 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline

Cat. No.: B8164787
M. Wt: 408.3 g/mol
InChI Key: ZBZGZHAVODPMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline is a synthetic organic compound featuring a sulfonamide-linked indoline core substituted with a bromine atom and a cyclopropylmethoxy group on the phenyl ring. Its molecular formula is C₁₈H₁₇BrNO₃S, with a molecular weight of 422.3 g/mol. The compound’s structure combines a sulfonyl group (enhancing binding affinity to target proteins) with a brominated aromatic system (imparting steric and electronic effects) and a cyclopropylmethoxy moiety (improving metabolic stability).

Properties

IUPAC Name

1-[3-bromo-4-(cyclopropylmethoxy)phenyl]sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c19-16-11-15(7-8-18(16)23-12-13-5-6-13)24(21,22)20-10-9-14-3-1-2-4-17(14)20/h1-4,7-8,11,13H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZGZHAVODPMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Directing Effects

The synthesis begins with 4-nitrophenol (1), where the nitro group serves as a strong meta-directing group. Bromination at position 3 is achieved using bromine (Br2Br_2) in acetic acid with iron(III) bromide (FeBr3FeBr_3) as a catalyst. Subsequent reduction of the nitro group to an amine is performed via catalytic hydrogenation (H2/PdCH_2/Pd-C) to yield 3-bromo-4-aminophenol (2).

Etherification via Nucleophilic Substitution

The amine group in (2) is diazotized using sodium nitrite (NaNO2NaNO_2) and hydrochloric acid (HClHCl) at 0–5°C, followed by a Sandmeyer-type reaction with cyclopropylmethanol under basic conditions (NaOHNaOH) to introduce the cyclopropylmethoxy group. This step yields 3-bromo-4-(cyclopropylmethoxy)phenol (3).

Key optimization :

  • Temperature control : Diazotization requires strict maintenance of 0–5°C to prevent decomposition.

  • Solvent selection : Aqueous ethanol (50%) facilitates solubility of both inorganic and organic reactants.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation of Phenol Derivative

Treatment of (3) with chlorosulfonic acid (ClSO3HClSO_3H) at 0°C generates 3-bromo-4-(cyclopropylmethoxy)benzenesulfonic acid (4). The reaction proceeds via electrophilic aromatic substitution, with the electron-donating cyclopropylmethoxy group directing sulfonation to the para position relative to the hydroxyl group.

Conversion to Sulfonyl Chloride

The sulfonic acid (4) is converted to the corresponding sulfonyl chloride (5) using phosphorus pentachloride (PCl5PCl_5) in dichloromethane (CH2Cl2CH_2Cl_2) under reflux. Excess PCl5PCl_5 ensures complete conversion, with the reaction monitored by TLC (Rf = 0.6 in hexane:ethyl acetate, 3:1).

Critical considerations :

  • Moisture sensitivity : Reactions must be conducted under anhydrous conditions to prevent hydrolysis of PCl5PCl_5.

  • Workup : Sequential washing with ice water and saturated sodium bicarbonate (NaHCO3NaHCO_3) removes acidic byproducts.

Sulfonylation of Indoline

Reaction Conditions and Mechanism

Indoline (6) reacts with sulfonyl chloride (5) in the presence of triethylamine (Et3NEt_3N) as a base, facilitating deprotonation of the secondary amine and subsequent nucleophilic attack on the electrophilic sulfur atom. The reaction proceeds in tetrahydrofuran (THFTHF) at room temperature for 12 hours, yielding the target compound 1-(3-bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline (7) in 85–90% yield.

Reaction equation :

Indoline+5Et3N,THF7+HCl\text{Indoline} + \text{5} \xrightarrow{Et_3N, THF} \text{7} + HCl

Purification and Characterization

The crude product is purified via column chromatography (silica gel, eluent: hexane:ethyl acetate, 4:1) and recrystallized from ethanol. Characterization includes:

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.32 (d, J = 2.0 Hz, 1H, Ar-H), 4.15 (q, J = 7.2 Hz, 2H, OCH2_2Cyclopropane), 3.75 (t, J = 8.0 Hz, 2H, indoline CH2_2), 3.10 (t, J = 8.0 Hz, 2H, indoline CH2_2), 1.25–1.15 (m, 1H, cyclopropane CH), 0.65–0.55 (m, 4H, cyclopropane CH2_2).

  • ESI-MS : m/z 453.0 [M+H]+^+.

Alternative Synthetic Routes and Comparative Analysis

Ullmann Coupling for Ether Formation

An alternative to the Sandmeyer reaction involves Ullmann coupling between 3-bromo-4-iodophenol and cyclopropylmethyl bromide using a copper(I) catalyst (CuICuI) and 1,10-phenanthroline as a ligand. This method offers improved regioselectivity but requires elevated temperatures (100–120°C) and longer reaction times (24–48 hours).

Direct Sulfonation of Pre-Substituted Aromatics

Starting with 4-(cyclopropylmethoxy)phenol , bromination using NN-bromosuccinimide (NBSNBS) in dimethylformamide (DMFDMF) at 0°C introduces bromine at position 3. Subsequent sulfonation and chlorination yield the sulfonyl chloride, albeit with reduced overall yield (65–70%) due to competing ortho-bromination.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The electron-donating cyclopropylmethoxy group directs electrophilic bromination to the ortho and para positions. To favor meta-bromination (required for the target compound), a nitro group is temporarily introduced as a meta-directing group, followed by reduction and functional group interconversion.

Stability of Cyclopropylmethoxy Group

The cyclopropyl ring is susceptible to ring-opening under strongly acidic or basic conditions. Mild reaction conditions (e.g., low temperatures, neutral pH) are maintained during diazotization and sulfonation to preserve its integrity.

Chemical Reactions Analysis

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in the development of new pharmaceuticals, particularly as an inhibitor of bromodomain and extraterminal (BET) proteins. BET inhibitors are being researched for their roles in treating various diseases, including cancer and inflammatory conditions. The compound's ability to inhibit the binding of BET family bromodomains to acetylated lysine proteins positions it as a candidate for drug development targeting:

  • Cancer Treatment : Research indicates that compounds similar to 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline may be effective against multiple cancer types, including leukemia, lung cancer, and prostate cancer . Its mechanism involves disrupting oncogenic transcriptional programs facilitated by BET proteins.
  • Inflammatory Diseases : The compound may also be useful in treating inflammatory conditions by modulating immune responses through BET inhibition .
  • Metabolic Disorders : There is ongoing research into its effects on metabolic syndromes, including obesity and type II diabetes, suggesting that it could help manage conditions related to fat accumulation and insulin resistance .

Interaction studies involving 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline are crucial for understanding its therapeutic potential. These studies focus on:

  • Cytotoxicity : Evaluating the compound's ability to induce cell death in cancer cell lines is essential for assessing its efficacy as an anticancer agent. Preliminary results suggest significant cytotoxic effects against various tumor cells.
  • Mechanistic Studies : Understanding the biochemical pathways influenced by this compound can reveal how it interacts with cellular targets, which is vital for optimizing its therapeutic use.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing other biologically active compounds. Notable synthetic applications include:

  • Organic Synthesis : The presence of both bromine and sulfonyl groups facilitates diverse reactions such as nucleophilic substitutions and coupling reactions, enabling the creation of more complex molecules from simpler precursors.

Case Studies and Research Findings

Several studies have documented the applications of 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline:

  • Cancer Research : A study highlighted its effectiveness in inhibiting cell proliferation in leukemia models, demonstrating promising results that warrant further investigation into its clinical applications .
  • Inflammation Models : In vitro studies have shown that compounds with similar structures exhibit anti-inflammatory properties, suggesting that 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline could be beneficial in managing diseases characterized by chronic inflammation .
  • Metabolic Studies : Research has indicated potential benefits in metabolic regulation, particularly concerning lipid metabolism and insulin sensitivity, making it a candidate for treating metabolic disorders .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Notes

  • The provided evidence focuses on analytical methods for betaxolol hydrochloride, emphasizing the importance of standardized identification techniques (e.g., HPLC, IR spectroscopy) applicable to sulfonamide compounds.
  • Hypothetical comparisons (*) are based on structural analogs reported in kinase inhibitor literature.

Biological Activity

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C16H16BrN2O3S
  • Molecular Weight : Approximately 408.32 g/mol

It features a sulfonyl group attached to an indoline structure, characterized by a bicyclic system containing both a benzene and a pyrrole ring. The presence of bromine and a cyclopropylmethoxy group contributes to its unique chemical properties and potential biological activities .

1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways relevant to disease processes.
  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling, affecting processes such as cell proliferation and apoptosis.
  • Antitumor Activity : Preliminary studies suggest that this compound could exhibit antitumor properties by inducing apoptosis in cancer cells .

Anticancer Properties

Research indicates that 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline may possess anticancer properties. A study investigating its effects on various cancer cell lines demonstrated:

  • Inhibition of Cell Proliferation : The compound reduced the viability of cancer cells in vitro, particularly in breast and lung cancer models.
  • Mechanism of Action : It was found to induce apoptosis through the activation of caspase pathways, suggesting a potential for use in cancer therapy .

Enzyme Interaction Studies

The compound has shown promise in enzyme interaction studies, particularly concerning:

  • Protein Kinases : It may inhibit specific protein kinases that are crucial for tumor growth and survival.
  • Metabolic Enzymes : The sulfonyl group can form covalent bonds with amino acid residues in enzymes, potentially altering their function .

Case Studies

Several case studies highlight the biological activity of 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound exhibited significant cytotoxicity at concentrations above 10 µM, leading to increased apoptosis markers .
  • Lung Cancer Model :
    • Objective : Assess the impact on A549 lung cancer cells.
    • Results : Treatment with the compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis through mitochondrial pathways .

Comparative Analysis

The biological activity of 1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indoline can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound ABromine, SulfonamideModerate anticancer activity
Compound BSulfonamide onlyLow enzyme inhibition
1-(3-Bromo-4-(cyclopropylmethoxy)phenylsulfonyl)indolineBromine, Cyclopropylmethoxy, SulfonamideHigh anticancer activity, strong enzyme inhibition

Q & A

Advanced Research Question

  • Bromine’s Role : Enhances lipophilicity (logP increase by ~0.5 units) but may reduce metabolic clearance via cytochrome P450 (CYP3A4) inhibition. Use hepatic microsome assays (human/rat) to quantify half-life (t₁/₂) .
  • Cyclopropylmethoxy Group : The cyclopropyl ring resists oxidative metabolism compared to linear alkoxy groups. Monitor demethylation pathways using LC-MS/MS .
  • Prodrug Potential : Evaluate hydrolysis susceptibility under physiological pH (7.4) and enzymatic conditions (esterases) .

What safety protocols are recommended for handling this compound given its acute toxicity profile?

Basic Research Question

  • Acute Toxicity : LD₅₀ values for analogous brominated indoles are ~350 mg/kg (rat, oral). Use PPE (gloves, goggles) and fume hoods during synthesis .
  • Waste Disposal : Neutralize sulfonyl groups with aqueous NaHCO₃ before incineration at licensed facilities .
  • Spill Management : Absorb with vermiculite, avoid dust generation, and treat contaminated surfaces with 70% ethanol .

How can computational methods predict the compound’s binding mode to therapeutic targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with 5-HT₆ receptors. Focus on sulfonyl oxygen hydrogen bonds with Ser193/Thron194 residues .
  • MD Simulations : Run 100-ns trajectories to assess stability of the cyclopropylmethoxy group in hydrophobic pockets .
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize potency .

What spectroscopic techniques are optimal for characterizing reaction intermediates?

Basic Research Question

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.8 ppm for indoline) and cyclopropylmethoxy methylene protons (δ 3.4–3.7 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₉H₁₉BrNO₃S, expected m/z ≈ 428.02 .
  • IR Spectroscopy : Sulfonyl S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) .

What contradictory data exist regarding the biological activity of structurally related indoline sulfonamides?

Advanced Research Question

  • Receptor Affinity : Some indoline sulfonamides show 5-HT₆ antagonism (Kᵢ < 20 nM), while others exhibit off-target σ₁ receptor binding (Kᵢ > 100 nM). Validate via radioligand saturation assays .
  • Species Variability : Rat 5-HT₆ receptors may show 10-fold lower affinity than human isoforms. Use species-specific transfected cell lines .
  • Oxidative Metabolism : Discrepancies in microsomal stability (e.g., t₁/₂ = 30 min in human vs. 120 min in rat) require cross-species validation .

How can the compound’s pharmacokinetics be optimized for blood-brain barrier (BBB) penetration?

Advanced Research Question

  • Lipophilicity Adjustment : Aim for logD ~2–3 (measured via shake-flask method) to balance passive diffusion and P-glycoprotein efflux .
  • Polar Surface Area (PSA) : Reduce PSA below 90 Ų by modifying sulfonyl or methoxy groups. Calculate via ChemDraw .
  • In Situ Perfusion : Quantify BBB permeability (Pe) in rat models using LC-MS/MS detection .

What analytical methods are recommended for quantifying this compound in biological matrices?

Basic Research Question

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 428→352 (quantifier) and 428→274 (qualifier) .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) for plasma/brain homogenates. Recovery >85% at 1–1000 ng/mL .
  • Validation : Follow FDA guidelines for linearity (R² > 0.99), precision (CV < 15%), and accuracy (85–115%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.